

# Spectroscopic Profile of 2,2'-Dimethylbiphenyl: A Technical Guide

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## Compound of Interest

Compound Name: 2,2'-Dimethylbiphenyl

Cat. No.: B3025562

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This technical guide provides an in-depth overview of the spectroscopic data for **2,2'-Dimethylbiphenyl**, a key biphenyl derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **2,2'-Dimethylbiphenyl**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,2'-Dimethylbiphenyl**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.35	m	8H	Aromatic protons
2.05	s	6H	Methyl protons (CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz<sup>[1]</sup>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,2'-Dimethylbiphenyl**

Chemical Shift ( $\delta$ ) ppm	Assignment
141.5	C-1/C-1'
135.8	C-2/C-2'
129.8	Aromatic CH
127.2	Aromatic CH
126.8	Aromatic CH
125.5	Aromatic CH
20.4	Methyl C (CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 100 MHz<sup>[1]</sup>

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2,2'-Dimethylbiphenyl**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060 - 3010	Medium	C-H stretch (aromatic)
2960 - 2850	Medium	C-H stretch (aliphatic, CH <sub>3</sub> )
1600 - 1450	Strong	C=C stretch (aromatic ring)
770 - 730	Strong	C-H bend (out-of-plane, ortho-disubstituted)

Sample Preparation: Neat<sup>[2]</sup>

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2,2'-Dimethylbiphenyl**

m/z	Relative Intensity (%)	Assignment
182	100	[M] <sup>+</sup> (Molecular Ion)
167	80	[M-CH <sub>3</sub> ] <sup>+</sup>
165	40	[M-CH <sub>3</sub> -H <sub>2</sub> ] <sup>+</sup>
152	30	[M-2CH <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz spectrometer.[\[1\]](#) The sample of **2,2'-dimethylbiphenyl** was dissolved in deuterated chloroform (CDCl<sub>3</sub>) before analysis.

Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

### Infrared (IR) Spectroscopy

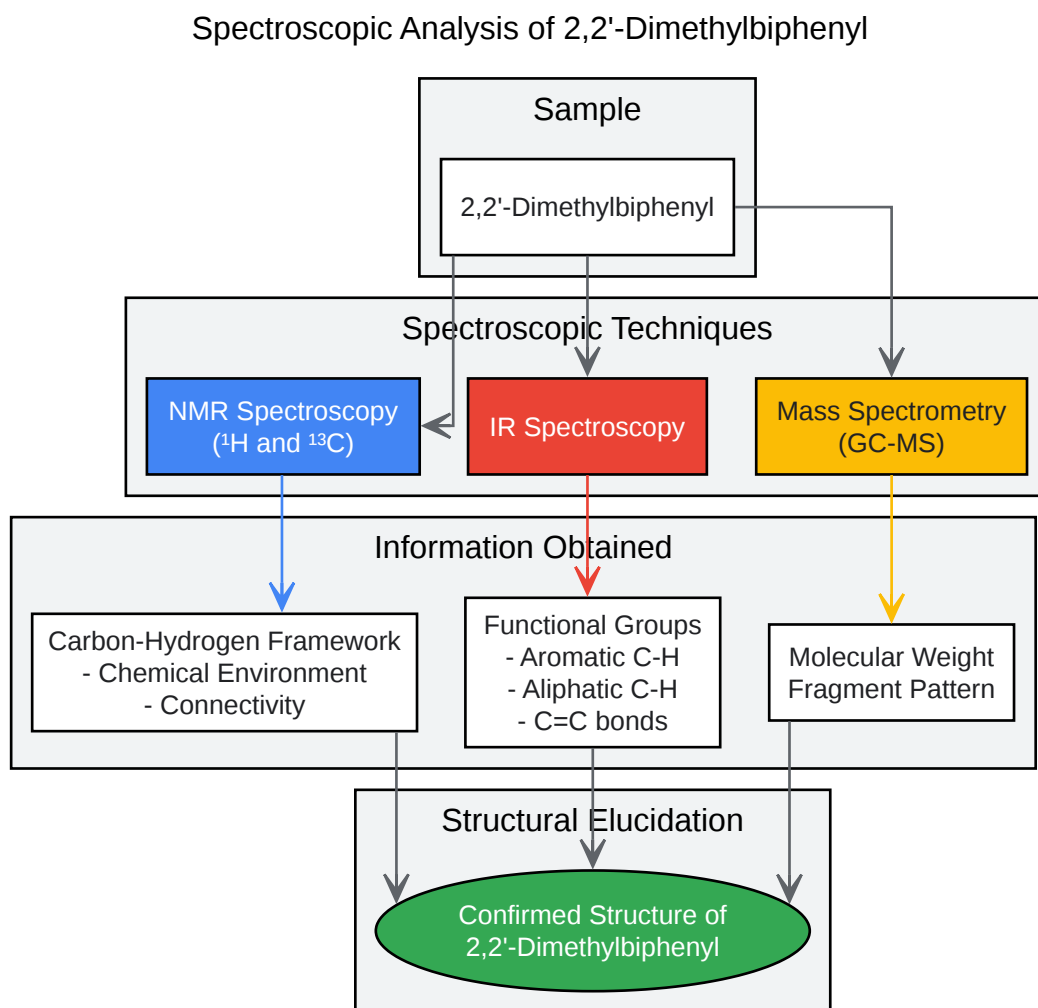
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed in its neat form, meaning the pure liquid compound was placed directly in the path of the IR beam.[\[2\]](#) This can be achieved by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[\[5\]](#) Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used where the sample is placed directly on a crystal (e.g., ZnSe or diamond).[\[2\]](#)

### Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[\[6\]](#)[\[7\]](#) The sample was introduced into the gas chromatograph, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was ionized using Electron Ionization (EI).[\[3\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#) In this hard ionization technique, the sample molecules are bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques for the structural elucidation of **2,2'-Dimethylbiphenyl**.



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Caption: Workflow of Spectroscopic Analysis.

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